molecular formula C20H27N3O2S B2654700 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1207039-77-7

2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2654700
CAS No.: 1207039-77-7
M. Wt: 373.52
InChI Key: AWQITBFVCNFGJG-UHFFFAOYSA-N
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Description

Historical Evolution of Imidazole-Thioether-Piperidine Hybrid Compounds

The development of imidazole-thioether-piperidine hybrids reflects incremental advancements in heterocyclic chemistry. Imidazole derivatives first gained prominence in the 1960s with the discovery of antifungal agents like clotrimazole, which demonstrated the pharmacodynamic potential of nitrogen-containing heterocycles. The introduction of thioether linkages emerged in the 1980s as a strategy to enhance metabolic stability, as sulfur atoms improved resistance to oxidative degradation. Piperidine, a six-membered amine ring, became a staple in neuropharmacology due to its conformational flexibility and ability to cross the blood-brain barrier.

The fusion of these three components—seen in 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone—represents a synthesis milestone from the early 2000s, when combinatorial chemistry enabled rapid hybridization of pharmacophores. Early analogs prioritized antibacterial activity, but contemporary iterations target broader applications, including kinase inhibition and receptor modulation.

Position in Contemporary Medicinal Chemistry Research

In current drug discovery paradigms, this compound occupies a niche in targeted covalent inhibitor design. The thioether bridge (-S-) facilitates irreversible binding to cysteine residues in enzymes, a mechanism leveraged in oncology therapeutics. For example, analogous imidazole-thioether compounds have shown submicromolar inhibition of EGFR tyrosine kinase, a target in non-small-cell lung cancer.

The piperidine moiety enhances solubility and bioavailability, addressing a common limitation of purely aromatic heterocycles. Recent studies highlight its role in modulating serotonin receptors, suggesting potential psychiatric applications. Furthermore, the p-tolyl group at the imidazole 5-position introduces steric bulk, which improves selectivity for hydrophobic binding pockets.

Taxonomic Classification within Heterocyclic Chemistry

Taxonomically, this compound belongs to three overlapping classes:

  • Imidazole Derivatives : Characterized by a five-membered ring with two nitrogen atoms, imidazoles are foundational in antifungal and antiparasitic agents. The substitution at the 1-position (2-methoxyethyl) and 5-position (p-tolyl) aligns with bioactive analogs like ketoconazole.
  • Thioethers : The sulfur atom linking the imidazole and ethanone groups classifies it as a thioether, a functional group known for enhancing oxidative stability and enabling disulfide bond mimicry.
  • Piperidine Derivatives : The N-substituted piperidine at the ethanone terminus places it within a family of neuromodulatory compounds, including donepezil, an acetylcholinesterase inhibitor.

This tripartite classification underscores its versatility, enabling interactions with enzymes, receptors, and lipid membranes.

Research Impact Assessment in Drug Discovery

The compound’s structural features correlate with three emerging trends in drug discovery:

  • Covalent Inhibition : Thioether-containing compounds are increasingly explored for covalent inhibition, with 45% of kinase inhibitors in clinical trials utilizing irreversible binding motifs.
  • Polypharmacology : Hybrid architectures enable simultaneous modulation of multiple targets. For instance, imidazole-piperidine hybrids have demonstrated dual activity as histamine H3 receptor antagonists and monoamine oxidase B inhibitors.
  • Metabolic Optimization : The 2-methoxyethyl group reduces first-pass metabolism by cytochrome P450 enzymes, a modification observed in second-generation antihistamines.

Table 1: Key Structural Features and Pharmacological Implications

Structural Feature Pharmacological Implication Example Therapeutics
Imidazole core Antifungal activity Clotrimazole
Thioether bridge Covalent enzyme inhibition Ibrutinib
Piperidine terminus Central nervous system penetration Donepezil
p-Tolyl substitution Hydrophobic target engagement Gefitinib

Current research prioritizes lead optimization, with molecular docking studies predicting strong affinity for protein kinases (e.g., CDK2 and BRAF). Synthetic efforts focus on replacing the methoxyethyl group with fluorinated analogs to enhance blood-brain barrier permeability.

Properties

IUPAC Name

2-[1-(2-methoxyethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-16-6-8-17(9-7-16)18-14-21-20(23(18)12-13-25-2)26-15-19(24)22-10-4-3-5-11-22/h6-9,14H,3-5,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQITBFVCNFGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone (CAS Number: 1207004-87-2) is a synthetic organic molecule that combines an imidazole ring with a piperidine moiety via a thioether linkage. This structural configuration suggests potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The molecular formula of the compound is C19H25N3O2SC_{19}H_{25}N_{3}O_{2}S, with a molecular weight of approximately 357.55 g/mol. The structural representation is as follows:

IUPAC Name 2[1(2methoxyethyl)5(4methylphenyl)imidazol2yl]sulfanyl1piperidin1ylethanone\text{IUPAC Name }2-[1-(2-methoxyethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone

Biological Activity Overview

Research on this compound indicates a variety of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the imidazole ring is particularly significant, as imidazoles are known for their diverse biological activities.

Antimicrobial and Antifungal Activity

Studies have shown that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, compounds containing similar structural motifs have been evaluated for their efficacy against various bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani .

Compound Target Pathogen Activity
This compoundXanthomonas axonopodisSignificant
This compoundFusarium solaniModerate

Anticancer Properties

The compound's structural components suggest potential activity against cancer cell lines. Imidazole derivatives have been reported to inhibit various cancer cell proliferation pathways, possibly through modulation of enzyme activity or receptor interactions . The mechanism of action may involve the inhibition of specific kinases or other proteins involved in tumor growth.

The proposed mechanism for the biological activity of this compound involves:

  • Enzyme Inhibition : The imidazole ring can chelate metal ions in enzyme active sites, inhibiting enzymatic activity.
  • Receptor Modulation : The compound may act on specific receptors, altering cellular signaling pathways.
  • Thioether Functionality : The thioether group enhances binding affinity to biological targets, potentially increasing potency.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds similar to this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various imidazole derivatives against common pathogens. The results indicated that modifications to the imidazole ring significantly influenced activity levels, with certain substitutions enhancing potency .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of imidazole-containing compounds. It was found that specific derivatives could inhibit tumor growth in vitro, suggesting potential for further development into therapeutic agents .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that imidazole derivatives, including this compound, may inhibit cancer cell proliferation through mechanisms that involve interference with specific signaling pathways or enzyme activities. For instance, imidazole derivatives have been shown to inhibit metalloenzymes crucial for tumor growth and metastasis .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. Studies have reported similar compounds exhibiting potent antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

There is evidence suggesting that imidazole derivatives can modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX). This property could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Anticancer Efficacy: A study published in a peer-reviewed journal evaluated a related imidazole compound's effects on human cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction in breast cancer cells .
  • Antimicrobial Efficacy Assessment: Research conducted on derivatives of this compound revealed promising results against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .
  • Inflammation Model Studies: Experimental models using related compounds showed reduced inflammation markers in animal models of arthritis, indicating potential therapeutic applications for chronic inflammatory conditions .

Comparison with Similar Compounds

Tetrazole-Based Piperidinyl Ethanone Derivatives

Key Compounds: 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (e.g., compounds 22–28 from ). Structural Differences:

  • Core Heterocycle : Tetrazole (5-membered ring with four N atoms) replaces the imidazole (5-membered ring with two N atoms).
  • Synthesis : Prepared via reaction of aryl anilines with sodium azide and triethyl orthoformate, followed by chloroacetylation and piperidine substitution .
    Implications :
  • The absence of a thioether linkage in these analogs may reduce lipophilicity compared to the target compound.

Table 1: Comparison with Tetrazole Analogs

Feature Target Compound Tetrazole Analogs (22–28)
Core Heterocycle Imidazole Tetrazole
Substituents 2-Methoxyethyl, p-tolyl, thioether Aryl groups
Key Functional Group Thioether Chloroacetyl-derived piperidine
Synthetic Route Not explicitly described in evidence Chloroacetylation + piperidine

Nitroimidazole Derivatives

Key Compounds : 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl] derivatives ().
Structural Differences :

  • Substituents: Nitro (-NO₂) groups at the 5-position of imidazole (e.g., metronidazole analogs in ) vs. methoxyethyl and p-tolyl in the target compound.
  • Synthesis : Nitroimidazoles are synthesized via TDAE methodology () or sodium methylate-mediated condensations ().
    Implications :
  • Nitro groups confer strong electron-withdrawing effects, enhancing oxidative reactivity (critical for antiparasitic activity in metronidazole derivatives ).
  • The target compound’s methoxyethyl group may improve solubility compared to nitro groups, which are often associated with toxicity.

Table 2: Comparison with Nitroimidazole Derivatives

Feature Target Compound Nitroimidazole Analogs
Imidazole Substitution 5-p-tolyl, 1-(2-methoxyethyl) 5-nitro, 1-alkyl/aryl
Functional Groups Thioether, piperidinyl ethanone Esters, alcohols ()
Reactivity Moderate (electron-donating groups) High (electron-withdrawing NO₂)

Benzimidazole and Thiazole-Triazole Hybrids

Key Compounds: Phenoxymethylbenzimidazole-thiazole-triazole hybrids (), 2-[4-(5-methoxy-1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]ethanol (). Structural Differences:

  • Core Heterocycle : Benzimidazole (fused benzene-imidazole) vs. standalone imidazole in the target compound.
  • Substituents: Thiazole-triazole-acetamide side chains () vs. piperidinyl ethanone in the target. Implications:
  • Benzimidazoles exhibit enhanced aromaticity and planar structure, favoring intercalation or π-π stacking in biological targets.
  • Piperazine rings () introduce additional hydrogen-bonding sites compared to the target’s piperidine moiety.

Table 3: Comparison with Benzimidazole Derivatives

Feature Target Compound Benzimidazole Analogs
Core Structure Imidazole Benzimidazole (fused ring)
Side Chains Piperidinyl ethanone, thioether Thiazole-triazole, piperazine
Pharmacokinetic Effects Moderate lipophilicity Higher solubility (polar groups)

Trifluoromethyl-Substituted Imidazole Derivatives

Key Compounds: Trifluoromethylphenylamino-benzimidazole-pyridines (). Structural Differences:

  • Substituents : CF₃ groups () vs. methyl (p-tolyl) in the target compound.
  • Synthesis: Utilizes isothiocyanate intermediates () for aryl amino linkages. Implications:
  • CF₃ groups enhance metabolic stability and binding affinity via hydrophobic interactions.

Q & A

Q. What are the optimal synthetic routes for preparing 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone?

  • Methodological Answer : A two-step approach is recommended: (1) Synthesis of the imidazole-thiol intermediate via cyclization of substituted thioamides under acidic conditions (e.g., glacial acetic acid reflux, 4–6 hours) . (2) Thioether coupling using 1-(piperidin-1-yl)ethanone derivatives with a halogenated leaving group (e.g., chloro or bromo) in the presence of a base like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF or dioxane) at 80–100°C for 12–16 hours . Key Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can the purity and structural integrity of this compound be confirmed?

  • Methodological Answer :
  • Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) .
  • Structural Confirmation :
  • NMR : Analyze ¹H and ¹³C NMR spectra for characteristic peaks:
  • Piperidine protons (δ 1.4–2.8 ppm, multiplet) .
  • Aromatic protons from p-tolyl group (δ 7.2–7.4 ppm, doublet) .
  • Mass Spectrometry : ESI-MS to confirm molecular ion ([M+H]⁺) .
  • Elemental Analysis : Compare calculated vs. experimental C, H, N, S content (deviation < 0.3%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for similar imidazole-thioether compounds?

  • Methodological Answer : Yield discrepancies often arise from:
  • Solvent Polarity : Lower yields in non-polar solvents (e.g., toluene) due to poor solubility of intermediates. Switch to DMF or DMSO for better dissolution .
  • Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thioether coupling efficiency .
  • Byproduct Formation : Characterize side products via LC-MS and adjust stoichiometry (e.g., reduce excess thiol to minimize disulfide formation) .

Q. What strategies are effective for improving the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability : Perform accelerated degradation studies (e.g., 40°C, 75% RH for 4 weeks) in buffers (pH 1–9). Imidazole rings are prone to hydrolysis at pH < 3; stabilize using enteric coatings .
  • Light Sensitivity : Store in amber vials under nitrogen atmosphere to prevent photodegradation of the thioether bond .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., piperidine N-oxidation). Introduce electron-withdrawing groups to reduce metabolic clearance .

Q. How can computational methods predict the compound’s biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR or PI3K) or GPCRs. Focus on the imidazole-thioether moiety’s binding to cysteine residues in active sites .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess target binding stability. Analyze RMSD (<2 Å) and hydrogen bond persistence (>60% simulation time) .
  • SAR Analysis : Compare with analogs (e.g., replacing piperidine with morpholine) to identify critical pharmacophores .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s antibacterial activity?

  • Methodological Answer :
  • Strain Variability : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Imidazole-thioethers often show narrow-spectrum activity due to membrane permeability differences .
  • Assay Conditions : Standardize MIC protocols (CLSI guidelines). Discrepancies may arise from broth media (e.g., cation-adjusted Mueller-Hinton vs. LB agar) affecting solubility .
  • Synergy Studies : Combine with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to distinguish intrinsic activity from resistance mechanisms .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating this compound’s kinase inhibition potential?

  • Methodological Answer :
  • Kinase Profiling : Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler). Prioritize tyrosine kinases due to imidazole’s ATP-binding affinity .
  • IC₅₀ Determination : Perform ADP-Glo™ assays with serial dilutions (1 nM–10 μM). Include staurosporine as a positive control .
  • Cellular Validation : Test in Ba/F3 cells expressing kinase mutants (e.g., T790M-EGFR) to assess selectivity .

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